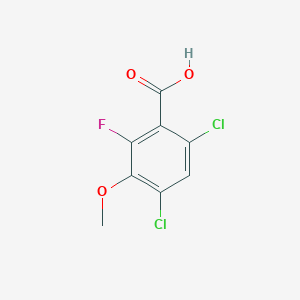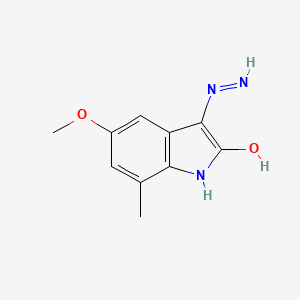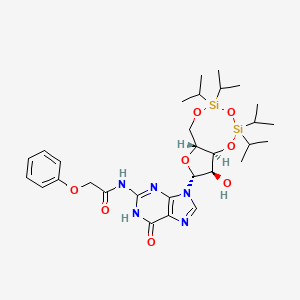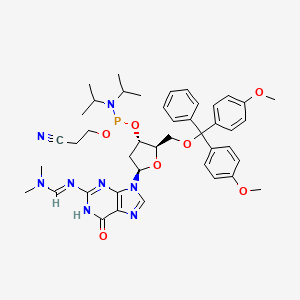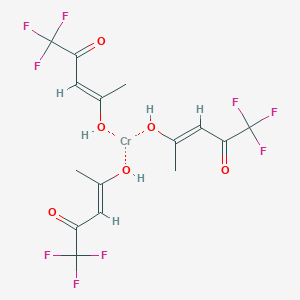
c(RADfC)
概要
説明
c(RADfC) is a cyclic peptide derived from the naturally occurring peptide RGD. It has gained significant attention due to its potential therapeutic and environmental applications. This compound has a high affinity for integrin receptors, which are involved in cell adhesion and signaling processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of c(RADfC) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The cyclic structure is formed by introducing a disulfide bond between the cysteine residues. The reaction conditions often include the use of coupling reagents like HBTU or DIC and bases such as DIPEA to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of c(RADfC) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. Purification is achieved through high-performance liquid chromatography (HPLC), ensuring high purity of the final product.
化学反応の分析
Types of Reactions
c(RADfC) undergoes various chemical reactions, including:
Oxidation: The disulfide bond in c(RADfC) can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The peptide can undergo substitution reactions at the amino acid side chains, particularly at the arginine and aspartic acid residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are typical reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered side chains.
科学的研究の応用
c(RADfC) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell adhesion and signaling due to its high affinity for integrin receptors.
Medicine: Explored as a potential therapeutic agent for targeting integrin receptors in cancer and other diseases.
Industry: Utilized in the development of biomaterials and drug delivery systems
作用機序
c(RADfC) exerts its effects primarily through binding to integrin receptors on the cell surface. This interaction triggers a cascade of intracellular signaling pathways that regulate cell adhesion, migration, and survival. The molecular targets include the αvβ3 integrin receptor, which plays a crucial role in angiogenesis and tumor metastasis.
類似化合物との比較
Similar Compounds
c(RGDfC): Another cyclic peptide with a similar structure but different amino acid sequence.
c(RGDyK): A cyclic peptide with a tyrosine residue instead of phenylalanine.
c(RGDfV): A variant with a valine residue replacing cysteine.
Uniqueness
c(RADfC) is unique due to its specific amino acid sequence, which confers distinct binding properties and biological activities. Its high affinity for integrin receptors makes it particularly valuable for targeted therapeutic applications.
特性
IUPAC Name |
2-[5-benzyl-11-[3-(diaminomethylideneamino)propyl]-14-methyl-3,6,9,12,15-pentaoxo-8-(sulfanylmethyl)-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N8O7S.C2HF3O2/c1-13-20(36)31-17(11-19(34)35)23(39)32-16(10-14-6-3-2-4-7-14)22(38)33-18(12-41)24(40)30-15(21(37)29-13)8-5-9-28-25(26)27;3-2(4,5)1(6)7/h2-4,6-7,13,15-18,41H,5,8-12H2,1H3,(H,29,37)(H,30,40)(H,31,36)(H,32,39)(H,33,38)(H,34,35)(H4,26,27,28);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APAYSWADEHNZIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CS)CC2=CC=CC=C2)CC(=O)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37F3N8O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1436818.png)
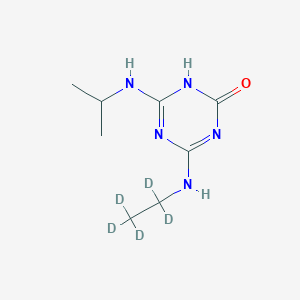
![6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1436820.png)
![2-Amino-7-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1436822.png)
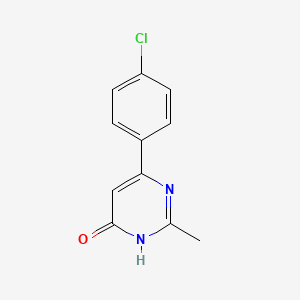

![4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B1436829.png)


